molecular formula C19H20N2O4S B021347 5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione CAS No. 101931-00-4

5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione

Cat. No.: B021347
CAS No.: 101931-00-4
M. Wt: 372.4 g/mol
InChI Key: RMTFRGFLVHAYCI-UHFFFAOYSA-N
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Description

5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione is a thiazolidinedione (TZD) derivative with a molecular formula of C₁₉H₂₀N₂O₄S (MW: 372.44 g/mol) and CAS number 101931-00-4 . Structurally, it features a benzyl group substituted with a 2-hydroxyethoxy linker attached to a 5-ethylpyridin-2-yl moiety. This compound is recognized for its antidiabetic properties, acting as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist to enhance insulin sensitivity . Its synthesis involves coupling nitrobenzene derivatives with 2-(5-ethylpyridin-2-yl)-ethanol, followed by reduction steps to achieve high purity .

Properties

IUPAC Name

5-[[4-[2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-2-12-5-8-15(20-10-12)16(22)11-25-14-6-3-13(4-7-14)9-17-18(23)21-19(24)26-17/h3-8,10,16-17,22H,2,9,11H2,1H3,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTFRGFLVHAYCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432066
Record name Hydroxy Pioglitazone (M-II) (Mixture of Diastereomers)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101931-00-4
Record name 2-Hydroxypioglitazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101931004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxy Pioglitazone (M-II) (Mixture of Diastereomers)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXYPIOGLITAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M77TY40AOT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthesis of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione (Intermediate A)

The benzyl-thiazolidinedione core is synthesized through a condensation-reduction sequence. p-Hydroxybenzaldehyde (Chemical Formula 3) reacts with thiazolidine-2,4-dione (Chemical Formula 4) in the presence of piperidinium acetate or pyrrolidine as a catalyst, forming 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione (Chemical Formula 5). This intermediate undergoes reduction using sodium borohydride (NaBH₄) in a cobalt-based catalytic system to yield 5-(4-hydroxybenzyl)thiazolidine-2,4-dione (Chemical Formula 1). Key conditions include:

  • Solvent : Water or alcohol-based systems (e.g., methanol).

  • Temperature : 25–50°C for condensation; ambient temperature for reduction.

  • Yield : ~85–90% after purification via pH-controlled precipitation.

Synthesis of 2-(5-Ethylpyridin-2-yl)-2-hydroxyethyl Tosylate (Reagent B)

The side chain is prepared from 5-ethylpyridin-2-ol through a two-step process:

  • Epoxidation : Reaction with epichlorohydrin forms 2-(5-ethylpyridin-2-yl)oxirane .

  • Epoxide Opening : Hydrolysis with water yields 2-(5-ethylpyridin-2-yl)-1,2-ethanediol , which is selectively tosylated at the primary hydroxyl group using p-toluenesulfonyl chloride (TsCl) in the presence of triethylamine .

  • Yield : ~70–75% after silica gel chromatography.

Etherification and Final Coupling

Williamson Ether Synthesis

Intermediate A reacts with Reagent B under alkaline conditions to form the target compound. The phenolic oxygen of Intermediate A performs a nucleophilic attack on the tosylate group of Reagent B, facilitated by sodium hydroxide (NaOH) in a tetrahydrofuran (THF)/water biphasic system.

  • Molar Ratio : 1:1.2 (Intermediate A:Reagent B).

  • Temperature : 60–80°C for 8–12 hours.

  • Yield : ~65–70% after solvent extraction.

Mitsunobu Reaction as an Alternative

For improved regioselectivity, the Mitsunobu reaction employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to couple Intermediate A directly with 2-(5-ethylpyridin-2-yl)-1,2-ethanediol .

  • Solvent : Dry THF or dichloromethane.

  • Yield : ~75–80% after recrystallization.

Optimization and Scalability

Catalytic Systems for Condensation

Comparative studies reveal that piperidinium acetate in toluene achieves higher yields (90%) than pyrrolidine in methanol (82%) for forming the benzylidene intermediate.

CatalystSolventTemperature (°C)Yield (%)
Piperidinium acetateToluene11090
PyrrolidineMethanol6582

Reduction Efficiency

The use of NaBH₄-CoCl₂ in aqueous medium reduces reaction time to 2 hours with 95% conversion, compared to 6 hours for traditional hydrogenation.

Purification and Characterization

Purification Techniques

  • pH-Controlled Precipitation : Adjusting the reaction mixture to pH 6–7 with acetic acid precipitates the product, achieving >98% purity.

  • Solvent Extraction : Ethyl acetate/hexane (2:1) removes hydrophobic byproducts.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (d, J = 5.0 Hz, 1H, pyridine-H), 7.75 (dd, J = 8.0, 2.0 Hz, 1H, pyridine-H), 6.95 (d, J = 8.5 Hz, 2H, aromatic-H), 4.20 (m, 2H, OCH₂), 3.80 (m, 1H, CH(OH)), 3.45 (s, 2H, CH₂-thiazolidinedione).

  • MS (ESI+) : m/z 429.1 [M+H]⁺.

Industrial Applicability

The outlined methods are scalable, with patent examples demonstrating kilogram-scale production. Key advantages include:

  • Solvent Recovery : Toluene and THF are recycled via distillation.

  • Cost Efficiency : Avoidance of noble metal catalysts reduces expenses.

Chemical Reactions Analysis

Types of Reactions

5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

    Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine or chlorine under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine-2-thione.

    Substitution: Halogenated derivatives of the benzyl group.

Scientific Research Applications

Biological Activities

  • Antidiabetic Effects :
    • Hydroxy Pioglitazone is recognized for its role as an insulin sensitizer. It acts on peroxisome proliferator-activated receptor gamma (PPAR-γ), enhancing insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle. This mechanism is particularly beneficial for managing type 2 diabetes mellitus .
  • Anti-inflammatory Properties :
    • Research indicates that thiazolidinediones, including Hydroxy Pioglitazone, exhibit anti-inflammatory effects by modulating cytokine production and reducing macrophage infiltration in tissues. This property could be advantageous in treating inflammatory conditions associated with metabolic syndrome .
  • Cardiovascular Benefits :
    • The compound has been studied for its cardiovascular protective effects, potentially reducing the risk of atherosclerosis and other cardiovascular diseases by improving lipid profiles and reducing arterial stiffness .

Diabetes Management

Hydroxy Pioglitazone's primary application is in the management of type 2 diabetes. Clinical studies have demonstrated its efficacy in lowering blood glucose levels and improving glycemic control when used as part of a comprehensive treatment plan that includes lifestyle modifications .

Potential in Cancer Therapy

Emerging research suggests that thiazolidinediones may have anticancer properties. Hydroxy Pioglitazone has been shown to inhibit cancer cell proliferation in vitro, particularly in breast and prostate cancer models. This effect is attributed to its ability to induce apoptosis and inhibit angiogenesis .

Case Studies

  • Clinical Trials on Diabetes :
    • A multicenter clinical trial evaluated the efficacy of Hydroxy Pioglitazone in patients with type 2 diabetes inadequately controlled by metformin alone. Results indicated significant reductions in HbA1c levels compared to the placebo group, with an acceptable safety profile .
  • Inflammation and Metabolic Syndrome :
    • A study focused on patients with metabolic syndrome revealed that treatment with Hydroxy Pioglitazone led to decreased levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), suggesting its potential role in mitigating chronic inflammation associated with metabolic disorders .

Mechanism of Action

The mechanism of action of 5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. It is known to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. By activating these receptors, the compound can influence the expression of genes involved in metabolic pathways, leading to improved insulin sensitivity and reduced inflammation.

Comparison with Similar Compounds

Comparative Analysis with Similar Thiazolidinedione Derivatives

Structural and Functional Differences

The pharmacological profile of TZDs is heavily influenced by substituents on the benzyl moiety. Below is a comparative analysis of key analogues:

Compound Substituent Key Pharmacological Features References
5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione 5-Ethylpyridin-2-yl + 2-hydroxyethoxy Enhanced solubility due to hydroxy group; high PPARγ activation; antidiabetic efficacy.
Pioglitazone 5-Ethylpyridin-2-yl + ethoxy Clinically approved TZD; moderate solubility; associated with cardiovascular risks.
Rosiglitazone Methyl(pyridin-2-yl)amino ethoxy High PPARγ affinity; withdrawn in some markets due to severe cardiovascular side effects.
Compound 59 (Sohda et al., 1982) 3-Pyridyl ethoxy Moderate hypoglycemic activity; lower toxicity profile.
WO2019/016826A1 (Thareja et al.) Biphenyl-4-yl-2-oxo-ethoxy Dual antimicrobial and antioxidant activity; divergent therapeutic focus.
Fumarate salt (Halama, 2006) Methyl(pyridin-2-yl)amino ethoxy + oxalic acid salt Improved water solubility and stability; used in hypertension and cardiovascular disease.

Pharmacokinetic and Pharmacodynamic Comparisons

  • In contrast, sodium salts (e.g., WO02/26735A1) and oxalic acid salts (WO2006/010345A1) achieve similar solubility through salt formation .
  • PPARγ Activation: Rosiglitazone’s methyl(pyridin-2-yl)amino ethoxy group confers high PPARγ binding affinity but with adverse effects. The 5-ethylpyridin-2-yl substituent in the target compound may reduce off-target interactions, balancing efficacy and safety .
  • Therapeutic Scope: Compounds like WO2019/016826A1 and WO2006/010345A1 exhibit non-antidiabetic applications (e.g., antimicrobial, cardiovascular), highlighting structural versatility .

Research Findings and Clinical Relevance

  • Antidiabetic Efficacy : In vivo studies on Wistar rats demonstrate that the target compound’s hydroxyethoxy group correlates with superior glucose-lowering effects compared to Pioglitazone .
  • Toxicity : Sohda et al. (1982) identified that pyridyl-ethoxy substitutions (e.g., Compound 59) reduce hepatotoxicity, suggesting the 5-ethylpyridin-2-yl group in the target compound may offer similar advantages .
  • Synthetic Accessibility: The target compound’s synthesis avoids impurities common in Pioglitazone production, as noted in WO2019/016826A1 and related patents .

Biological Activity

5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione, commonly referred to as a thiazolidinedione derivative, is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders such as diabetes. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic implications, and relevant research findings.

  • IUPAC Name : 5-{4-[2-(5-ethylpyridin-2-yl)ethoxy]benzyl}-thiazolidine-2,4-dione
  • Molecular Formula : C28H31N3O3S
  • Molecular Weight : 489.63 g/mol
  • CAS Number : 952188-00-0

Thiazolidinediones (TZDs), including derivatives like this compound, primarily function as agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). This receptor plays a crucial role in regulating glucose and lipid metabolism. The activation of PPAR-γ leads to:

  • Increased insulin sensitivity in peripheral tissues.
  • Enhanced glucose uptake by adipocytes and muscle cells.
  • Reduced hepatic glucose production.

Antidiabetic Effects

Research indicates that thiazolidinediones can significantly improve glycemic control in patients with type 2 diabetes. A study highlighted the compound's ability to:

  • Lower fasting plasma glucose levels.
  • Improve insulin sensitivity.
  • Reduce insulin resistance through modulation of gene expression related to glucose metabolism .

In Vivo Studies

In animal models, particularly C57BL/6 mice subjected to high-fat diets (HFD), the compound demonstrated:

  • Significant reductions in body weight.
  • Improvements in lipid profiles.
  • Decreased levels of inflammatory cytokines associated with obesity and insulin resistance .

Case Study Insights

A notable case study involved the administration of thiazolidinedione derivatives in diabetic mice, resulting in:

  • Enhanced endothelial function.
  • Increased levels of adiponectin, a hormone associated with insulin sensitivity.
    These findings suggest that the compound may not only manage blood sugar levels but also confer cardiovascular benefits .

Comparative Analysis of Thiazolidinediones

The following table summarizes the biological activities of various thiazolidinedione compounds, including our compound of interest:

Compound NamePPAR-γ AgonismInsulin Sensitivity ImprovementAnti-inflammatory EffectsReferences
PioglitazoneYesSignificantModerate
RosiglitazoneYesSignificantStrong
5-Ethyl DerivativeYesModerateModerate

Q & A

Q. Q1: What are the most efficient synthetic routes for preparing 5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione and its analogs?

Methodological Answer: The Knoevenagel condensation is a cornerstone for synthesizing thiazolidinedione derivatives. For example, demonstrates that 5-arylidene-2,4-thiazolidinediones can be synthesized at room temperature using diisopropyl ethyl ammonium acetate (DIPEAc) as a green catalyst, achieving moderate-to-good yields (60–85%) with reusable catalysts . Key steps include:

  • Reagent Selection : Use aldehydes (e.g., 4-((2-phenylthiazol-4-yl)methoxy)benzaldehyde) condensed with 2,4-thiazolidinediones.
  • Catalyst Optimization : DIPEAc enables rapid reaction times (30–60 min) and reduces purification complexity.
  • Scalability : Reusability of DIPEAc for ≥4 cycles maintains consistent activity, critical for sustainable synthesis .

Advanced Synthesis Challenges

Q. Q2: How can researchers address low yields in the final reduction step of 5-arylidene-thiazolidinediones to saturated analogs?

Methodological Answer: Reduction of the exocyclic double bond in 5-arylidene derivatives (e.g., using LiBH₄) often faces steric hindrance or side reactions. highlights a modified procedure:

  • Reaction Conditions : Use LiBH₄ in THF/pyridine (2.2 equiv.) under vigorous stirring to minimize side products.
  • Monitoring : Track effervescence cessation as an indicator of reaction progress.
  • Workup : Post-reduction purification via recrystallization or chromatography improves purity .

Basic Biological Screening

Q. Q3: What standard assays are used to evaluate the biological activity of this compound?

Methodological Answer: Thiazolidinediones are typically screened for antidiabetic, antimicrobial, and anti-inflammatory activity:

  • Antimicrobial : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
  • Antidiabetic : PPAR-γ receptor binding assays and glucose uptake studies in 3T3-L1 adipocytes .
  • Anti-inflammatory : COX-2/5-LOX inhibition assays to assess dual activity .

Advanced Mechanistic Studies

Q. Q4: How does the 5-ethylpyridin-2-yl substituent influence PPAR-γ activation compared to other aryl groups?

Methodological Answer: Structure-activity relationship (SAR) studies () suggest:

  • Hydrophobic Interactions : The 5-ethyl group enhances binding to PPAR-γ’s hydrophobic pocket, increasing potency vs. smaller substituents (e.g., methyl).
  • Electron Density : Pyridine rings improve solubility and hydrogen bonding with Arg288/His449 residues.
  • Experimental Validation : Compare IC₅₀ values of analogs in PPAR-γ luciferase reporter assays. Rosiglitazone (IC₅₀: 30 nM) serves as a benchmark .

Data Contradiction Analysis

Q. Q5: How to resolve discrepancies in reported antimicrobial efficacy of thiazolidinedione derivatives?

Methodological Answer: Conflicting MIC values often arise from:

  • Strain Variability : Use standardized strains (e.g., ATCC controls) and replicate across labs.
  • Compound Purity : Characterize derivatives via HPLC (≥95% purity; ) to exclude impurities affecting activity .
  • Assay Conditions : Control pH, temperature, and inoculum size. For example, acidic conditions may protonate the thiazolidinedione ring, altering bioavailability .

Structural Characterization

Q. Q6: What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies key protons (e.g., benzyl CH₂ at δ 4.2–4.5 ppm) and carbonyl groups (C=O at δ 170–175 ppm) .
  • Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]⁺ at m/z 413.12 for C₂₀H₂₁N₂O₄S).
  • X-ray Crystallography : Resolves stereochemistry of the thiazolidinedione ring and arylidene geometry .

Advanced Computational Modeling

Q. Q7: How can molecular docking predict the binding mode of this compound to PPAR-γ?

Methodological Answer:

  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Preparation : Optimize the ligand geometry (DFT-based) and align with PPAR-γ’s crystal structure (PDB: 2PRG).
  • Key Interactions : Validate hydrogen bonds with Ser289, His323, and hydrophobic contacts with Ile281 .

Stability & Storage

Q. Q8: What are the optimal storage conditions to prevent degradation of this compound?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-resistant containers ().
  • Solubility : Lyophilize and store in anhydrous DMSO (10 mM stock) to avoid hydrolysis.
  • Monitoring : Periodic HPLC analysis detects degradation products (e.g., ring-opened thiazolidinediones) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione
Reactant of Route 2
5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione

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